8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
8-(3-Indole-2-ethyl)-3-nortropanone is a complex organic compound that features an indole moiety attached to a nortropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Indole-2-ethyl)-3-nortropanone typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the ethyl group at the 2-position. This can be achieved through Friedel-Crafts alkylation or other suitable alkylation methods. The nortropanone structure can then be constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of 8-(3-Indole-2-ethyl)-3-nortropanone would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(3-Indole-2-ethyl)-3-nortropanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 8-(3-Indole-2-ethyl)-3-nortropanone exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
8-(3-Indole-2-ethyl)-3-tropanone: Similar structure but with a different functional group.
3-Indole-2-ethyl-2-nortropanone: Variation in the position of the ethyl group.
8-(3-Indole-2-methyl)-3-nortropanone: Methyl group instead of ethyl group.
Uniqueness
8-(3-Indole-2-ethyl)-3-nortropanone is unique due to its specific combination of the indole moiety and the nortropanone structure. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
101858-25-7 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C17H20N2O/c20-15-9-13-5-6-14(10-15)19(13)8-7-12-11-18-17-4-2-1-3-16(12)17/h1-4,11,13-14,18H,5-10H2 |
InChI Key |
AHYJFEIFKNIVDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CC1N2CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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